molecular formula C16H18BrN3O2 B11155235 1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide

1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide

Cat. No.: B11155235
M. Wt: 364.24 g/mol
InChI Key: YBIUEOIEPFHXKS-UHFFFAOYSA-N
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Description

1-[(5-Bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core linked to a 5-bromoindole moiety via an acetyl group.

Properties

Molecular Formula

C16H18BrN3O2

Molecular Weight

364.24 g/mol

IUPAC Name

1-[2-(5-bromoindol-1-yl)acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C16H18BrN3O2/c17-13-1-2-14-12(9-13)5-8-20(14)10-15(21)19-6-3-11(4-7-19)16(18)22/h1-2,5,8-9,11H,3-4,6-7,10H2,(H2,18,22)

InChI Key

YBIUEOIEPFHXKS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the reaction of 5-bromoindole with acetic anhydride to form 5-bromo-1H-indol-1-yl acetate. This intermediate is then reacted with piperidine-4-carboxamide under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like toluene or acetonitrile .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bromine atom in the indole ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of certain cellular processes, such as cell proliferation in cancer cells or viral replication in infected cells . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Differences

  • Indole Substitutions: The 5-bromoindole group in the target compound enables strong halogen bonding, which is absent in the dihydroindole analog and the phenyl-substituted indole . The 2,3-dioxoindole modification in introduces additional hydrogen bond acceptors, increasing polarity and altering solubility compared to the acetylated indole in the target compound .
  • Linker and Functional Groups: The acetyl linker in the target compound provides flexibility, while the sulfonyl group in ’s analog adds rigidity and may influence target selectivity . Replacement of the carboxamide with an ester group () reduces hydrogen-bond donor capacity, likely affecting bioavailability and metabolic stability .

Pharmacological and Physicochemical Properties

  • Lipophilicity and Solubility: The bromine atom increases molecular weight and lipophilicity (higher LogP) compared to non-halogenated analogs. However, the carboxamide group counterbalances this with polar surface area (TPSA ~80 Ų inferred), aiding aqueous solubility. The dihydroindole analog () has a lower TPSA (66.6 Ų), suggesting reduced solubility but improved blood-brain barrier penetration .
  • Biological Activity :

    • While direct activity data for the target compound is lacking, structurally related piperidine-carboxamides in and show antiviral and enzyme-inhibitory properties . The bromoindole moiety may enhance binding to targets like histone deacetylases (HDACs) or viral proteases.

Biological Activity

1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide, with the molecular formula C16_{16}H18_{18}BrN3_3O2_2 and CAS number 1010897-42-3, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The compound is characterized by several notable chemical properties:

  • Molecular Weight : 364.24 g/mol
  • Melting Point : Not specified in the available literature
  • LogP : Indicates moderate lipophilicity, which may influence its bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer properties of indole derivatives, including 1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide. Its structural similarity to known anticancer agents positions it as a promising candidate for further research.

Case Study: In Vitro Evaluation
In a study evaluating various indole derivatives for their anticancer properties, compounds similar to 1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide exhibited significant inhibition of cell proliferation in breast cancer cell lines (MDA-MB-231). The most effective compounds demonstrated IC50_{50} values in the low micromolar range, indicating potent antiproliferative activity .

CompoundCell LineIC50_{50} (μM)
1MDA-MB-2315.0
2HepG24.5
3A5496.2

The proposed mechanism of action involves the induction of apoptosis via caspase activation. In particular, compounds with similar structures have been shown to enhance caspase-3 activity significantly, leading to increased apoptosis in cancer cells .

Antiviral Activity

Beyond its anticancer potential, there is emerging evidence regarding the antiviral properties of indole derivatives. The compound may inhibit viral replication through mechanisms similar to those observed in other indole-based antiviral agents.

Case Study: Antiviral Screening
A recent screening of indole derivatives against respiratory viruses indicated that compounds structurally related to 1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide could reduce viral loads significantly in vitro. For instance, an analogous compound showed an EC50_{50} value of approximately 10 μM against RSV (Respiratory Syncytial Virus), suggesting that this class of compounds warrants further investigation for antiviral applications .

CompoundVirus TypeEC50_{50} (μM)
ARSV10
BHCV8
CDENV12

Q & A

Q. What are the standard synthetic routes for 1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling reactions using reagents like EDCI and HOBt in anhydrous methanol. For example:

Coupling Step : Dissolve 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid (1 mmol) with EDCI (1 mmol) and HOBt (1 mmol) in methanol. Stir for 30 minutes before adding substituted amines.

Purification : Post-reaction, extract with ethyl acetate, wash with aqueous solutions (NaHCO₃, citric acid, brine), dry with Na₂SO₄, and recrystallize from ethanol .

Yield Optimization : Adjust stoichiometry (e.g., 2 equiv. amine), extend reaction time (>12 hours), or use polar aprotic solvents (DMF) to enhance reactivity. Yields range from 39% to 71% depending on substituents .

Q. Table 1: Reaction Yields for Analogous Piperidine-4-Carboxamides

SubstituentYield (%)Melting Point (°C)
3-Methoxyphenyl39134–135
4-Fluorophenyl71134–135
2,3-Dimethylphenyl52137–138

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

  • 1H NMR : Look for signals corresponding to the indole NH (~δ 10–12 ppm), piperidine protons (δ 1.5–3.5 ppm), and acetyl groups (δ 2.0–2.5 ppm). For example, in related compounds, the piperidine CH₂ groups appear as multiplet peaks at δ 1.5–1.9 ppm .
  • 13C NMR : Confirm carbonyl carbons (amide C=O at ~δ 165–170 ppm) and aromatic carbons (indole ring at δ 110–140 ppm) .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1687 cm⁻¹) and N-H (~3259–3359 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., m/z 313 for C₁₃H₁₆N₂O₅S) .

Advanced Research Questions

Q. How does the bromoindole moiety influence the compound’s interaction with biological targets, and what SAR studies support this?

Methodological Answer: The 5-bromoindole group enhances hydrophobic interactions and halogen bonding with target proteins. Key SAR insights:

  • Bromine Substitution : The electron-withdrawing Br increases binding affinity to enzymes like carbonic anhydrase by stabilizing π-π stacking with aromatic residues .
  • Analog Comparisons : Replace Br with Cl or F in indole derivatives to assess potency changes. For instance, 5-chloro analogs show reduced inhibition (IC₅₀ > 1 µM vs. 0.2 µM for Br) in carbonic anhydrase assays .
  • Biological Assays : Use enzyme inhibition kinetics (e.g., Ki values) and molecular docking (e.g., Glide or AutoDock) to map binding poses .

Q. What strategies resolve contradictions in bioactivity data between different derivatives of piperidine-4-carboxamide?

Methodological Answer:

  • Structural Analysis : Compare substituent effects (e.g., electron-donating vs. withdrawing groups) using X-ray crystallography or DFT calculations to identify steric/electronic mismatches .
  • Assay Standardization : Re-evaluate bioactivity under uniform conditions (e.g., pH, temperature) to isolate compound-specific effects. For example, discrepancies in antiviral activity (HCV vs. dengue) may arise from cell-line variability .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀, logP) to identify trends. For instance, lipophilic derivatives (clogP > 3) often show better membrane permeability but higher toxicity .

Q. Table 2: Comparative Bioactivity of Piperidine-4-Carboxamide Derivatives

DerivativeTarget EnzymeIC₅₀ (µM)clogP
5-Bromoindole analogCarbonic Anhydrase0.22.8
5-Chloroindole analogCarbonic Anhydrase1.52.5
Benzothiophene analogDopamine Transporter0.053.1

Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?

Methodological Answer:

  • Salt Formation : Convert the free base to hydrochloride or citrate salts to enhance aqueous solubility (e.g., 4-Amino-N-isopropylpiperidine-1-carboxamide hydrochloride) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl esters) to improve bioavailability. For example, tert-butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate shows 80% oral bioavailability in rodent models .
  • Stability Testing : Use accelerated degradation studies (40°C/75% RH for 1 month) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the acetyl group) .

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